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Compound of Interest

Compound Name: 2,3,5-Trichlorobenzoic acid

CAS No.: 50-73-7

Cat. No.: B031090

Get Quote

CAS Registry Number: 50-73-7 Molecular Formula: C

H

Cl

O

Molecular Weight: 225.46 g/mol [1][2]

Executive Summary
2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a highly functionalized halogenated benzoate

serving as a critical intermediate in the synthesis of agrochemicals and a supramolecular

synthon in pharmaceutical crystal engineering. Unlike its isomer 2,3,6-TBA (a potent herbicide),

2,3,5-TCBA is primarily valued in drug development for its ability to form robust hydrogen-

bonded co-crystals, modulating the solubility and bioavailability of Active Pharmaceutical

Ingredients (APIs).
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This guide dissects the molecular architecture, validated synthetic protocols, and spectroscopic

characterization of 2,3,5-TCBA, providing researchers with a self-consistent framework for its

utilization in high-value applications.

Part 1: Molecular Architecture & Electronic
Properties
Structural Analysis
The physicochemical behavior of 2,3,5-TCBA is governed by the interplay between the

electron-withdrawing chlorine atoms and the steric environment of the carboxylic acid group.

Steric Ortho-Effect (C2-Cl): The chlorine atom at the 2-position exerts significant steric

pressure on the adjacent carboxylic acid moiety. This forces the carbonyl group to rotate out

of the plane of the benzene ring to minimize van der Waals repulsion. This deplanarization

reduces resonance conjugation between the phenyl ring and the carboxyl group.

Electronic Induction (C3-Cl & C5-Cl): The chlorine atoms at positions 3 and 5 exert a strong

inductive effect (-I), withdrawing electron density from the ring. This destabilizes the O-H

bond of the carboxylic acid, increasing acidity compared to unsubstituted benzoic acid.

Crystal Packing: In the solid state, 2,3,5-TCBA predominantly forms centrosymmetric dimers

via cyclic intermolecular hydrogen bonds (

motif) between carboxylic acid groups.

Physicochemical Data Table
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Property Value Mechanistic Insight

Melting Point 166–167 °C

High lattice energy driven by

Cl···Cl halogen bonding and

carboxylic dimerization.

pKa (Calc.) ~2.2 – 2.5

Significantly more acidic than

benzoic acid (pKa 4.2) due to

electron-withdrawing Cl

substituents.

LogP 3.3 – 3.8

High lipophilicity facilitates

membrane permeability but

necessitates co-crystallization

for aqueous solubility.

H-Bond Donor 1 (COOH)
Primary site for supramolecular

heterosynthon formation.

H-Bond Acceptor 2 (C=O, -OH)
Allows formation of extensive

hydrogen-bond networks.

Structural Logic Diagram
The following diagram illustrates the competing steric and electronic forces defining the

molecule's reactivity.

Physicochemical Consequence

2,3,5-TCBA Core

C2-Chlorine
(Steric Bulk)

C3/C5-Chlorines
(Inductive -I)

COOH Group
(Reactive Center)

 Torsion/Twisting

 Electron Withdrawal
Increased Acidity &

Deplanarization

Click to download full resolution via product page

Caption: Figure 1. Mechanistic flow of steric and electronic substituent effects on the carboxylic

acid functionality.
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Part 2: Synthetic Pathways & Purification
While oxidation of 2,3,5-trichlorotoluene is a standard industrial route, it often yields difficult-to-

separate isomeric mixtures. For high-purity research applications (e.g., pharmaceutical

standards), the Sandmeyer Reaction via 3-amino-2,5-dichlorobenzoic acid is the preferred,

self-validating protocol due to its regiochemical precision.

Protocol: Modified Sandmeyer Synthesis
Objective: Synthesis of 2,3,5-TCBA from 3-amino-2,5-dichlorobenzoic acid.

Reagents:

3-Amino-2,5-dichlorobenzoic acid (Precursor)[3]

Sodium Nitrite (NaNO

)[3]

Copper(I) Chloride (CuCl)

Hydrochloric Acid (HCl) / Glacial Acetic Acid

Step-by-Step Methodology:

Diazotization:

Dissolve 3-amino-2,5-dichlorobenzoic acid in glacial acetic acid.

Cool the solution to 0–5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO

) in concentrated H

SO

(nitrosyl sulfuric acid generated in situ) while maintaining temperature <10 °C.
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Checkpoint: Formation of a clear diazonium salt solution indicates successful N-

nitrosation.

Sandmeyer Displacement:

Prepare a solution of CuCl (1.2 equiv) in concentrated HCl.

Slowly add the cold diazonium solution to the CuCl mixture at room temperature.

Observation: Vigorous evolution of nitrogen gas (N

) confirms the radical-nucleophilic aromatic substitution.

Stir for 2 hours until gas evolution ceases.

Isolation & Purification:

Dilute the reaction mixture with ice water. The crude acid will precipitate.

Filter the solid and wash with cold water.[4]

Recrystallization (Critical): Dissolve crude solid in hot ethanol/water (1:1). Cool slowly to 4

°C.

Yield: Expect 85–90%.

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0135
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031090?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Figure 2. Regioselective synthesis workflow via the Sandmeyer route to ensure

isomeric purity.

Part 3: Spectroscopic Characterization
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To ensure the integrity of the synthesized material, the following spectroscopic signatures must

be verified. This acts as a self-validating quality control system.

Nuclear Magnetic Resonance (NMR)
The substitution pattern (2,3,[5]5) leaves protons only at positions 4 and 6. These protons are

meta to each other, resulting in a distinct coupling pattern.

H NMR (400 MHz, DMSO-d

):

13.5-14.0 ppm (broad s, 1H): Carboxylic acid -COOH (exchangeable with D

O).

7.85 ppm (d,

Hz, 1H): H6. Deshielded by the ortho-carboxyl group and the C5-Cl.

7.95 ppm (d,

Hz, 1H): H4. Located between two chlorine atoms (C3 and C5), typically slightly more
deshielded depending on solvent environment.

Key Diagnostic: The small coupling constant (

Hz) confirms meta relationship. An ortho coupling (e.g., in 2,3,4-isomer) would be ~8 Hz.

Infrared Spectroscopy (FT-IR)
3300–2500 cm

: Broad O-H stretch (carboxylic acid dimer).

1700–1720 cm

: Strong C=O stretching vibration. The frequency is slightly higher than benzoic acid due to
the electron-withdrawing chlorines reducing the C=O bond polarization.

800–600 cm
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: C-Cl stretching bands.

Part 4: Applications in Crystal Engineering &
Pharmacology[6]
Pharmaceutical Co-Crystallization
2,3,5-TCBA is a premier coformer for solubility enhancement of Class II/IV drugs (BCS

Classification). Its utility stems from the "supramolecular heterosynthon" concept.

Mechanism: The carboxylic acid group of 2,3,5-TCBA forms a robust hydrogen bond with

basic nitrogen centers (e.g., pyridine, imidazole) on API molecules.

Advantage: Unlike salt formation, co-crystallization does not require proton transfer, making

it suitable for weakly basic APIs where salts are unstable or hygroscopic.

Case Study Example: Co-crystallization with urea or nicotinamide derivatives to alter melting

point and dissolution rates.

Biological Context (Auxin Mimicry)
Structurally related to 2,3,6-TBA (a commercial herbicide), 2,3,5-TCBA exhibits auxin-like

activity. It disrupts plant growth regulation by mimicking indole-3-acetic acid (IAA). In drug

development, this structural motif is investigated for:

Transport Inhibition: Modulating transport proteins that recognize benzoate motifs.

Ligand Design: Serving as a bioisostere for other lipophilic anionic pharmacophores.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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